Phenyl Nonanoate

Description

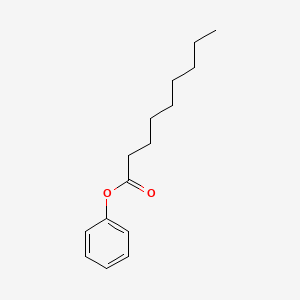

Structure

3D Structure

Properties

IUPAC Name |

phenyl nonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWBEXBBNLGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454341 | |

| Record name | Phenyl Nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17475-40-0 | |

| Record name | Phenyl Nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Esterification Approaches for Phenyl Nonanoate (B1231133) Synthesis

Classical esterification methods are well-established procedures for the formation of esters. These typically involve the direct reaction of a carboxylic acid and an alcohol, or the use of more reactive acylating agents.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, most notably the Fischer-Speier esterification, is a fundamental method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. scielo.brnih.gov This equilibrium-driven reaction typically requires forcing conditions, such as the removal of water or the use of an excess of one reactant, to achieve high yields. scielo.brnih.gov

The direct esterification of phenol (B47542) with nonanoic acid can be effectively catalyzed by various Brønsted and Lewis acids. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). scielo.brnih.gov The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. rsc.org

A notable development in this area is the use of phosphorous acid as a catalyst for the direct esterification of phenols with carboxylic acids, including those with alkyl chains of 8 to 12 carbons. google.comnih.gov This method is reported to produce phenyl esters in high purity and with excellent color, minimizing byproduct formation. google.comnih.gov The reaction is typically conducted by heating a mixture of the carboxylic acid and phenol with a catalytic amount of phosphorous acid while continuously removing the water formed during the reaction. google.comnih.gov Temperatures for this process can range from 100°C to 250°C. google.com

Table 1: Examples of Acid Catalysts in Phenyl Ester Synthesis

| Catalyst | Reactants | Typical Conditions | Reference(s) |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Carboxylic Acid + Alcohol | Reflux, removal of water | scielo.brnih.gov |

| p-Toluenesulfonic Acid (TsOH) | Carboxylic Acid + Alcohol | Reflux, removal of water | scielo.brnih.gov |

Base-Promoted Esterification Protocols

Base-promoted esterification methods for phenyl esters often involve the use of a more reactive acylating agent than the free carboxylic acid or proceed via transesterification. Direct esterification of a carboxylic acid with a phenol under basic conditions is challenging due to the deprotonation of both the carboxylic acid and the phenol, which reduces their reactivity.

A successful strategy involves the reaction of carboxylic acids with diphenyl carbonate in the presence of a catalytic amount of a tertiary amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or 4-(dimethylamino)pyridine (DMAP). rsc.orgresearchgate.netdntb.gov.ua These reactions are typically performed under neat conditions at elevated temperatures (above 100°C) and can produce phenyl esters in moderate to high yields. rsc.orgresearchgate.netdntb.gov.ua

Transesterification, the conversion of one ester to another, is another viable base-catalyzed route. nih.govlibretexts.org For instance, methyl nonanoate could be reacted with phenol in the presence of a suitable base to yield phenyl nonanoate. Alkali metal carbonates, such as potassium carbonate (K₂CO₃), have been shown to be effective catalysts for the transesterification of aryl esters with phenols. rsc.org This method is advantageous due to the use of an inexpensive and readily available catalyst. rsc.org The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) at temperatures ranging from 60°C to 120°C. rsc.org

Table 2: Base-Promoted Synthesis of Phenyl Esters

| Method | Reagents | Catalyst | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Reaction with Diphenyl Carbonate | Carboxylic Acid, Diphenyl Carbonate | DBU, TBD, or DMAP | >100°C, neat | rsc.orgresearchgate.netdntb.gov.ua |

Esterification via Acyl Halides and Anhydrides

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of nonanoic acid, such as nonanoyl chloride (the acyl halide) or nonanoic anhydride (B1165640), can be used. These reagents react readily with phenol to form this compound.

The reaction of an acyl chloride with a phenol is a rapid and generally high-yielding process. It is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

A particularly mild and effective method for esterification using a carboxylic acid directly is the Steglich esterification. wikipedia.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent to activate the carboxylic acid, and 4-(dimethylamino)pyridine (DMAP) as a catalyst. wikipedia.orgkemdikbud.go.idresearchgate.net The reaction proceeds under mild conditions, typically at room temperature in a polar aprotic solvent. wikipedia.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenol. DMAP acts as an acyl-transfer catalyst, further accelerating the reaction and suppressing side reactions. wikipedia.org This method is particularly useful for synthesizing esters from sterically hindered or sensitive substrates. wikipedia.org

Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been developed for the synthesis of esters, including this compound.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. Palladium and rhodium complexes are prominent catalysts for the synthesis of esters, often through novel reaction pathways such as C-H activation and carbonylation.

Palladium-catalyzed reactions have been developed for the synthesis of phenyl esters. For example, palladium acetate (B1210297) has been used to catalyze the C-H acylation of 2-phenylpyridine (B120327) with carboxylic acids, where trifluoroacetic anhydride serves as an activator. rsc.org While this specific example involves an intramolecular directing group, the principle of palladium-catalyzed acylation of an aromatic C-H bond is relevant. Palladium-catalyzed carbonylation of aryl halides in the presence of alcohols is a major industrial process for producing aryl esters. google.com This involves the reaction of an aryl halide, carbon monoxide, and an alcohol, catalyzed by a palladium complex. google.com

Rhodium catalysts have also been employed in the synthesis of esters and other carbonyl compounds. For instance, rhodium(I) complexes have been used to catalyze the carbonylation of benzyl (B1604629) halides to produce phenylacetic acids. researchgate.net Rhodium-catalyzed C-H activation and subsequent functionalization represent a powerful tool in organic synthesis, with potential applications in the direct synthesis of phenyl esters from phenols and a suitable nonanoic acid derivative. nih.govrsc.orgbeilstein-journals.org

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation from the reaction mixture, reusability, and often enhanced stability. Various solid acid catalysts have been investigated for the esterification of carboxylic acids.

For the synthesis of phenyl esters, sulfonated silica (B1680970) (SiO₂-SO₃H) has been shown to be an efficient heterogeneous catalyst for the esterification of carboxylic acids with phenol. Current time information in Bangalore, IN. This catalyst can be prepared from readily available materials and is effective under both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. Current time information in Bangalore, IN.

Zeolites, with their well-defined pore structures and tunable acidity, are another important class of heterogeneous catalysts for esterification. acs.org H-ZSM-5 and H-β zeolites have been used for the esterification of fatty acids and for the synthesis of p-cresyl phenylacetate (B1230308) from phenylacetic acid and p-cresol, demonstrating their potential for producing aryl esters. acs.org

Sulfated zirconia (SO₄²⁻/ZrO₂) is a solid superacid that has shown high catalytic activity in various acid-catalyzed reactions, including esterification. nih.gov The high acidity of sulfated zirconia makes it a promising candidate for the direct esterification of nonanoic acid with phenol. The catalytic activity is influenced by the sulfur loading and calcination temperature. nih.gov

Table 3: Examples of Heterogeneous Catalysts for Ester Synthesis

| Catalyst | Reactant Types | Key Features | Reference(s) |

|---|---|---|---|

| Sulfonated Silica (SiO₂-SO₃H) | Carboxylic Acid + Phenol | Effective under conventional heating and microwave irradiation. | Current time information in Bangalore, IN. |

| Zeolites (e.g., H-ZSM-5, H-β) | Carboxylic Acid + Alcohol/Phenol | Shape selectivity, tunable acidity. | acs.org |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Carboxylic Acid + Alcohol/Phenol | Solid superacid, high activity. | nih.gov |

Advanced Synthetic Strategies and Emerging Techniques

Nickel-Catalyzed Radical Cross-Coupling for Aryl Ester Formation

Nickel-catalyzed reactions have become a cornerstone of modern organic synthesis, particularly for forging carbon-carbon and carbon-heteroatom bonds. nih.gov The versatility of nickel stems from its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling it to participate in radical-based catalytic cycles. nih.govresearchgate.net These pathways are especially useful for coupling reaction partners that are challenging for traditional cross-coupling methods.

One prominent strategy involves the use of carboxylic acids as latent radical precursors through their conversion into redox-active esters. nih.govscholaris.ca N-hydroxyphthalimide (NHP) esters, for instance, can undergo single-electron reduction by a low-valent nickel complex, followed by decarboxylation to generate an alkyl radical. scholaris.cachemrxiv.org This radical can then be trapped by a nickel(II) species to form a high-valent nickel(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product. nih.gov

While this decarboxylative strategy is widely used for C(sp³)–C(sp²) bond formation, related nickel-catalyzed methodologies have been developed for the synthesis of aryl esters. nih.govnih.gov A notable example is the reductive coupling of aryl iodides with alkyl carbonochloridates. This method avoids the direct use of toxic carbon monoxide gas and provides a novel route to forming the C(sp²)-C(O) bond of the ester. researchgate.net The reaction demonstrates broad functional group tolerance, making it applicable to complex molecular scaffolds. researchgate.net A coordinating group within the alkyl carbonochloridate (B8618190) is often key to improving the reaction yield. researchgate.net

The general mechanism for nickel-catalyzed radical cross-coupling proceeds through a series of well-defined steps, beginning with the activation of the nickel catalyst and generation of the radical species. nih.gov

Table 1: Key Features of Nickel-Catalyzed Aryl Ester Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a simple nickel(II) salt like NiCl₂ or its complexes (e.g., NiCl₂·glyme), which is reduced in situ to the active Ni(0) or Ni(I) species. nih.govnih.gov | nih.govnih.gov |

| Radical Precursor | Carboxylic acids are converted to redox-active esters (e.g., NHP esters) or related species like alkyl carbonochloridates that can readily generate radicals. nih.govresearchgate.net | nih.govresearchgate.net |

| Coupling Partner | Aryl halides (e.g., aryl iodides) or aryl zinc reagents are commonly used to introduce the aryl group. nih.govresearchgate.net | nih.govresearchgate.net |

| Key Intermediates | The catalytic cycle involves Ni(I), Ni(II), and Ni(III) species. The formation of an alkyl radical via decarboxylation and its subsequent capture by a nickel complex are crucial steps. nih.govresearchgate.net | nih.govresearchgate.net |

| Advantages | Offers a pathway to synthesize esters under mild conditions, with high functional group tolerance and avoidance of toxic reagents like CO gas. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |

Regioselective Esterification Methods

Regioselectivity is a critical concept in the synthesis of molecules possessing multiple reactive sites that are chemically similar but structurally non-equivalent. In the context of esterification, regioselectivity refers to the preferential acylation of one specific functional group over others. While the synthesis of this compound from phenol and a nonanoic acid derivative does not involve regioselectivity (as phenol has only one hydroxyl group), the principles are vital when considering the synthesis of more complex aryl esters from substituted phenols (e.g., catechols, resorcinols, or phenols with other reactive substituents).

Traditional esterification of phenols can be accomplished by reacting them with acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org These reactions are often performed in the presence of a base or by first converting the phenol to its more nucleophilic phenoxide form. chemguide.co.uklibretexts.org However, when multiple hydroxyl groups are present, these methods can lead to a mixture of products with poor selectivity.

To achieve regioselectivity, specialized catalysts and reaction conditions are employed. Lewis acids are often used to direct the esterification to a specific position. For example, BF₃·Et₂O has been used to catalyze the acylation of phenols, where the reaction can proceed regioselectively at the ortho position. nih.gov This process involves the initial esterification of the phenol followed by a Lewis acid-mediated Fries rearrangement to yield an ortho-acylated phenol. nih.gov

Solid acid catalysts also represent a powerful tool for achieving selective esterification. researchgate.net Their catalytic activity and selectivity can be tuned by modifying their surface acidity, pore size, and chemical composition. In the synthesis of phenyl salicylate (B1505791) from salicylic (B10762653) acid and phenol, various solid acids like sulfated zirconia and protonated zeolites have demonstrated high activity and 100% selectivity towards the desired phenyl ester, preventing side reactions like the acylation of the carboxylic acid group. researchgate.net The choice of catalyst can exploit subtle steric and electronic differences between reactive sites to direct the reaction towards a single constitutional isomer.

Table 2: Comparison of Esterification Methods for Phenols

| Method | Reagents | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Acylation with Acyl Chloride | Phenol, Acyl Chloride (e.g., Nonanoyl Chloride), Base (optional) | Generally non-selective for polyhydroxy phenols. | Fast and high-yielding reaction. Generates HCl as a byproduct. chemguide.co.uk | chemguide.co.uk |

| Acylation with Acid Anhydride | Phenol, Acid Anhydride (e.g., Nonanoic Anhydride), Heat | Generally non-selective for polyhydroxy phenols. | Slower than with acyl chlorides. Can be catalyzed by acids or bases. libretexts.org | libretexts.org |

| Lewis Acid Catalyzed Acylation | Phenol, Carboxylic Acid, BF₃·Et₂O | Can be highly regioselective (e.g., ortho-acylation). | Involves esterification followed by Fries rearrangement. nih.gov | nih.gov |

| Solid Acid Catalysis | Phenol, Carboxylic Acid, Solid Acid Catalyst (e.g., Zeolites, Sulfated Oxides) | Potentially high regioselectivity based on catalyst structure. | Heterogeneous catalyst allows for easy separation. Activity depends on catalyst acidity and structure. researchgate.net | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Nonanoic Acid |

| Nickel(II) Chloride |

| N-hydroxyphthalimide (NHP) |

| Nonanoyl Chloride |

| Nonanoic Anhydride |

| Boron trifluoride etherate (BF₃·Et₂O) |

| Phenyl Salicylate |

| Salicylic Acid |

Chemical Reactivity and Reaction Mechanisms

Hydrolytic Pathways of Phenyl Nonanoate (B1231133)

Hydrolysis, the cleavage of an ester by water, can occur under acidic, basic, or enzymatic conditions. Each pathway involves distinct mechanisms and kinetic profiles.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of phenyl nonanoate proceeds via a reversible nucleophilic acyl substitution mechanism, essentially the reverse of Fischer esterification youtube.comchemistrysteps.comgeeksforgeeks.orgchemguide.co.uklibretexts.org. The process begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon youtube.comlibretexts.orglibretexts.orgyoutube.com. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate youtube.comlibretexts.orglibretexts.org. This intermediate undergoes proton transfers, facilitating the elimination of phenol (B47542) (PhOH) as a leaving group, thereby reforming the carbonyl double bond and yielding a protonated carboxylic acid youtube.comchemguide.co.uklibretexts.org. A final deprotonation step regenerates the acid catalyst and produces nonanoic acid youtube.comgeeksforgeeks.orglibretexts.org. Due to its reversible nature, achieving complete hydrolysis often requires a large excess of water to drive the equilibrium towards the products chemistrysteps.comchemguide.co.ukrameywine.com.

The general mechanism can be outlined as follows:

Protonation: The ester carbonyl oxygen is protonated, increasing the carbonyl carbon's electrophilicity.

Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred within the intermediate, making the leaving group (phenol) more labile.

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling phenol and reforming the carbonyl group, resulting in a protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid loses a proton to regenerate the acid catalyst and yield the final carboxylic acid product.

Base-Promoted Hydrolysis Mechanisms (Saponification)

Base-promoted hydrolysis, commonly known as saponification, is a highly favorable and typically irreversible reaction chemistrysteps.comgeeksforgeeks.orglibretexts.orgmasterorganicchemistry.com. In this process, a stoichiometric amount of a strong base, such as hydroxide (B78521) ion (OH⁻), acts as a potent nucleophile geeksforgeeks.orglibretexts.org. The hydroxide ion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate geeksforgeeks.orglibretexts.orgyoutube.commasterorganicchemistry.comopenstax.org. This intermediate then collapses, eliminating the phenoxide ion (PhO⁻), which is a good leaving group chemistrysteps.comgeeksforgeeks.orglibretexts.orgopenstax.org. The initial product is nonanoic acid, which is immediately deprotonated by the base present in the reaction mixture to form the carboxylate salt (nonanoate) and phenol geeksforgeeks.orglibretexts.orgmasterorganicchemistry.com. The formation of the stable carboxylate anion prevents the reverse reaction, making saponification essentially irreversible under basic conditions chemistrysteps.comlibretexts.orgmasterorganicchemistry.com.

The mechanism involves:

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The phenoxide ion is expelled, reforming the carbonyl group and yielding a carboxylic acid.

Deprotonation: The carboxylic acid is rapidly deprotonated by the base to form a carboxylate salt and phenol.

Enzymatic Hydrolysis Processes

Enzymes, particularly lipases and esterases, are highly effective catalysts for ester hydrolysis tandfonline.comnih.govscielo.brresearchgate.netmit.edu. Phenyl esters, including this compound, are frequently employed as model substrates to study the activity and specificity of these enzymes tandfonline.comresearchgate.netscirp.orgsemanticscholar.orgacs.org. Enzymes like Candida antarctica lipase (B570770) B (CALB) and pig liver esterase (PLE) have demonstrated activity towards phenyl esters tandfonline.comnih.govscielo.brmit.edu. The enzymatic hydrolysis of this compound would yield nonanoic acid and phenol. The kinetics of such reactions often follow Michaelis-Menten kinetics, characterized by parameters such as Vmax and Km, which reflect the enzyme's catalytic efficiency and substrate affinity tandfonline.commit.edu. The specific mechanism can vary depending on the enzyme, but generally involves the formation of an acyl-enzyme intermediate.

Influence of Molecular Structure on Hydrolysis Kinetics

The rate of hydrolysis for this compound is influenced by its molecular structure, primarily the nature of the leaving group and the acyl chain. The phenyl group, when departing as a phenoxide ion, is a better leaving group than an alkoxide ion derived from an alkyl ester. This is because the phenoxide anion is resonance-stabilized, making its formation more energetically favorable researchgate.net. Consequently, phenyl esters generally exhibit higher hydrolysis rates compared to their alkyl ester counterparts under similar conditions tandfonline.comresearchgate.net. The nonanoyl chain, a saturated nine-carbon alkyl chain, contributes to the ester's lipophilicity and can influence its solubility in different media. While the length of the acyl chain can affect reaction rates through steric or electronic effects, the enhanced leaving group ability of the phenoxide is typically the dominant factor in the increased reactivity of phenyl esters like this compound.

Nucleophilic Reactions Involving this compound

Beyond hydrolysis, this compound can participate in other nucleophilic substitution reactions at the ester carbonyl center, where the phenoxide ion acts as the leaving group.

Nucleophilic Substitution at the Ester Carbonyl Center

Nucleophilic acyl substitution is the fundamental reaction pathway for esters. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond to yield a new acyl compound chemistrysteps.comlibretexts.orgyoutube.comopenstax.orgwikipedia.orglibretexts.orgwikipedia.orgoxfordsciencetrove.com. For this compound, the phenoxide ion (PhO⁻) serves as the leaving group.

Common nucleophiles that can react with this compound include:

Water (H₂O): Leads to hydrolysis, forming nonanoic acid and phenol (acid-catalyzed) or nonanoate salt and phenol (base-catalyzed) chemistrysteps.comgeeksforgeeks.orglibretexts.org.

Hydroxide ion (OH⁻): Results in saponification, yielding the nonanoate salt and phenol geeksforgeeks.orglibretexts.orgmasterorganicchemistry.com.

Alcohols (R'OH): Undergo transesterification, producing a new alkyl nonanoate and phenol wikipedia.org.

Amines (R'NH₂): React via aminolysis to form nonanamides and phenol wikipedia.orgbyjus.com.

The general mechanism for nucleophilic acyl substitution at the ester carbonyl center involves:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge delocalized onto the oxygen atoms.

Leaving Group Elimination: The intermediate collapses, expelling the leaving group (phenoxide ion in this case) and reforming the carbonyl double bond.

The relative reactivity of carboxylic acid derivatives towards nucleophilic substitution generally follows the order: acid halides > anhydrides > esters > amides libretexts.org. This compound, being an ester, is less reactive than acid halides or anhydrides but more reactive than amides.

Compound List

this compound

Nonanoic Acid

Phenol

Phenoxide Ion

Hydroxide Ion

Water

Nonanoate Salt

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the connectivity and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and neighboring environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of Phenyl Nonanoate (B1231133), typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons present.

The aromatic protons of the phenyl group typically appear as a multiplet in the region of δ 7.00-7.40 ppm. The specific pattern within this region (e.g., ortho, meta, para protons) can be resolved with higher field strengths. The methylene (B1212753) group directly attached to the ester oxygen (alpha to the carbonyl) typically resonates as a triplet around δ 4.00-4.30 ppm. The methylene group adjacent to the phenyl ring (benzylic position) appears as a triplet around δ 2.50-2.70 ppm. The remaining methylene groups of the nonanoate chain exhibit signals that shift progressively upfield as they move away from the ester functionality, appearing as multiplets between δ 1.20-1.80 ppm. The terminal methyl group of the nonanoate chain typically shows a triplet around δ 0.85-0.95 ppm.

Table 1: ¹H NMR Chemical Shifts for Phenyl Nonanoate

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Number of Protons | Assignment |

| Phenyl (ortho) | 7.41 – 7.35 | m | - | 2 | Aromatic protons ortho to ester linkage |

| Phenyl (para) | 7.26 – 7.20 | m | - | 1 | Aromatic proton para to ester linkage |

| Phenyl (meta) | 7.11 – 7.06 | m | - | 2 | Aromatic protons meta to ester linkage |

| CH₂ adjacent to ester oxygen (α to C=O) | 2.56 | t | 7.35 | 2 | Methylene group attached to ester oxygen |

| CH₂ adjacent to phenyl ring (benzylic) | 1.81 – 1.71 | m | - | 2 | Methylene group adjacent to phenyl ring |

| Nonanoate chain methylene groups (β to C=O) | 1.49 – 1.27 | m | - | 10 | Remaining methylene groups of the nonanoate chain |

| Terminal methyl group (nonanoate) | 0.92 – 0.85 | m | - | 3 | Terminal methyl group of the nonanoate chain |

Note: Multiplicities and coupling constants are typical and may vary slightly based on experimental conditions and specific substitution patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom, with chemical shifts highly indicative of their electronic environment.

The ester carbonyl carbon (C=O) typically resonates in the downfield region, around δ 170-175 ppm. The ipso-carbon of the phenyl ring (directly attached to the ester oxygen) is found around δ 150-155 ppm. The other aromatic carbons appear in the range of δ 120-130 ppm. The methylene carbon alpha to the ester oxygen appears around δ 60-65 ppm, while the methylene carbon adjacent to the phenyl ring resonates around δ 34-35 ppm. The methylene carbons of the nonanoate chain show signals that progressively shift upfield from δ 22-32 ppm as they move away from the ester group. The terminal methyl carbon typically resonates around δ 14 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Ester carbonyl (C=O) | 172.35 | Carbonyl carbon of the ester group |

| Phenyl ipso-carbon | 150.80 | Phenyl carbon attached to ester oxygen |

| Phenyl carbon (meta) | 129.40 | Phenyl carbon meta to ester linkage |

| Phenyl carbon (para) | 125.71 | Phenyl carbon para to ester linkage |

| Phenyl carbon (ortho) | 121.61 | Phenyl carbon ortho to ester linkage |

| CH₂ adjacent to ester oxygen (α to C=O) | 34.44 | Methylene group attached to ester oxygen |

| CH₂ adjacent to phenyl ring (benzylic) | 31.83 | Methylene group adjacent to phenyl ring |

| Nonanoate chain methylene groups (β to C=O) | 29.25 | Methylene group β to carbonyl |

| Nonanoate chain methylene groups | 29.15 | Methylene group γ to carbonyl |

| Nonanoate chain methylene groups | 29.14 | Methylene group δ to carbonyl |

| Nonanoate chain methylene groups | 24.98 | Methylene group ε to carbonyl |

| Nonanoate chain methylene groups | 22.67 | Methylene group ζ to carbonyl |

| Terminal methyl group (nonanoate) | 14.10 | Terminal methyl group of the nonanoate chain |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While specific 2D NMR experiments (like COSY, HSQC, HMBC) or solid-state NMR studies on this compound were not detailed in the provided search results, these techniques are crucial for unambiguous structural assignment, especially for complex molecules or when dealing with mixtures.

2D NMR Techniques: 2D NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing correlations between protons and carbons. COSY spectra reveal proton-proton coupling, helping to map out spin systems. HSQC directly correlates protons with the carbons they are attached to, while HMBC provides correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and confirming connectivity across the molecule.

Solid-State NMR: If this compound were to be analyzed in its solid form, solid-state NMR techniques, such as Magic Angle Spinning (MAS) NMR, would be employed. These methods are used to overcome the broadening effects caused by anisotropic interactions in solid samples, allowing for the resolution of distinct signals and providing information about molecular packing, dynamics, and polymorphism.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, namely FT-IR and Raman spectroscopy, are employed to identify the presence of specific functional groups within this compound by analyzing how the molecule absorbs or scatters infrared radiation or laser light, respectively, at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying functional groups based on their unique vibrational frequencies. For this compound, the FT-IR spectrum would typically exhibit characteristic absorption bands associated with its ester and phenyl functionalities.

Ester Group: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl. The C-O stretching vibrations, indicative of the ester linkage, typically appear as strong bands in the fingerprint region, often between 1150-1250 cm⁻¹.

Phenyl Ring: The aromatic phenyl group gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are observed as medium to weak bands in the 3000-3100 cm⁻¹ region. C=C stretching vibrations within the aromatic ring typically appear as medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹. The out-of-plane bending vibrations of C-H bonds in the phenyl ring, which are sensitive to the substitution pattern, are usually strong and occur in the 690-770 cm⁻¹ region.

Alkyl Chain: The nonanoate alkyl chain contributes C-H stretching vibrations, observed as strong bands in the 2850-2960 cm⁻¹ region, and C-H bending vibrations in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group / Vibration | Frequency Range (cm⁻¹) | Intensity | Assignment |

| C=O (Ester) | 1720-1740 | Strong | Carbonyl stretching vibration |

| C-O (Ester) | 1150-1250 | Strong | Ester linkage stretching vibration |

| C=C (Aromatic Ring) | 1600, 1500 | Medium | Aromatic ring stretching vibrations |

| C-H (Aromatic Ring) | 3000-3100 | Medium | Aromatic C-H stretching vibration |

| C-H (Aromatic Ring, out-of-plane bend) | 690-770 | Strong | Phenyl ring substitution pattern indicator |

| C-H (Alkyl Chain) | 2850-2960 | Strong | Aliphatic C-H stretching vibrations |

| C-H (Alkyl Chain, bending) | 1350-1470 | Medium | Aliphatic C-H bending vibrations |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are active in Raman scattering. The selection rules for Raman activity differ from IR, meaning that some vibrations may be strong in one technique and weak or absent in the other.

For this compound, Raman spectroscopy would also show characteristic signals for the ester and phenyl groups. The C=O stretching vibration of the ester might be observed, though often weaker than in FT-IR. The phenyl ring vibrations, including ring stretching modes around 1600 and 1500 cm⁻¹, and C-H stretching modes, are typically Raman active. The alkyl chain C-H stretching and bending modes would also be present. The sensitivity of Raman spectroscopy to symmetric vibrations and its ability to probe different molecular orientations can provide complementary structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a crucial analytical technique employed to ascertain the molecular weight and elucidate the structural features of chemical compounds through the analysis of their ionized fragments. By measuring the mass-to-charge ratio (m/z) of ions, MS provides essential data for identifying substances and understanding their molecular architecture. For ester compounds like this compound, MS can reveal characteristic fragmentation patterns that arise from the cleavage of specific bonds, such as the ester linkage or alkyl chains.

While specific mass spectrometry data, including detailed fragmentation patterns, for unsubstituted this compound (C15H22O2) were not extensively detailed in the provided literature snippets, analyses of related compounds and derivatives offer valuable insights. High-resolution mass spectrometry (HRMS) employing Electron Ionization (EI) has been utilized for characterizing various phenyl ester derivatives. For instance, a brominated this compound derivative was reported with a measured [M+] of 312.07260, corresponding to a calculated molecular ion for C15H21BrO2+ rsc.org. Another study documented HRMS-EI data for a derivative with the molecular formula C17H26O2+, yielding a measured [M+] of 262.19315 rsc.org. Furthermore, related compounds such as Methyl 9-phenyl-nonanoate (C16H24O2) and Methyl 10-phenyl-decanoate (C17H26O2) have reported molecular weights of approximately 248.37 g/mol and 262.39 g/mol , respectively tandfonline.comresearchgate.net. These findings exemplify the application of MS in confirming the molecular weights of phenyl ester compounds and their analogues.

Data Table: Mass Spectrometry Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Observed Mass-to-Charge Ratio (m/z) | Ion Type (if specified) | Source Snippet |

| This compound | C15H22O2 | 234.34 | N/A | N/A | Calculated |

| Brominated this compound | C15H21BrO2 | 312.07 | 312.07260 | [M+] | rsc.org |

| Phenyl Ester Derivative | C17H26O2 | 262.19 | 262.19315 | [M+] | rsc.org |

| Methyl 9-phenyl-nonanoate | C16H24O2 | 248.37 | N/A | N/A | tandfonline.com, researchgate.net |

| Methyl 10-phenyl-decanoate | C17H26O2 | 262.39 | N/A | N/A | tandfonline.com, researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly utilized for the analysis of polar and thermally sensitive compounds, including esters. In the ESI process, a solution of the analyte is nebulized through a charged capillary, generating charged droplets. As these droplets evaporate, they produce gas-phase ions, typically in the form of protonated molecules ([M+H]+) or adducts with alkali metal ions (e.g., [M+Na]+). This method is highly effective for determining the molecular weight of intact molecules with minimal fragmentation. Although specific ESI-MS data for unsubstituted this compound were not detailed in the provided literature snippets, the technique is widely applied for the characterization of similar organic molecules and their derivatives uni-hamburg.dersc.orguni-konstanz.de. For instance, ESI-MS has been employed in the analysis of prodrugs and other phenyl ester derivatives, confirming their molecular weights through the detection of ions such as [M+Na]+ uni-hamburg.de.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This compound possesses a phenyl ring, which acts as a chromophore and is expected to absorb light in the UV range, typically around 250-270 nm, due to π→π* electronic transitions. While specific UV-Vis absorption maxima (λmax) for unsubstituted this compound were not explicitly detailed in the analyzed literature, studies on related compounds indicate that the presence of electron-donating or electron-withdrawing substituents on the phenyl ring can influence these absorption bands, often causing redshifts researchgate.netresearchgate.net. Additionally, UV irradiation can induce photochemical processes, such as isomerization, which are detectable through changes in UV-Vis absorption spectra researchgate.net.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the atomic and molecular structure of crystalline solids. It operates by analyzing the diffraction patterns produced when X-rays interact with the ordered arrangement of atoms within a crystal lattice. XRD provides precise data on unit cell dimensions, space group symmetry, and atomic positions, thereby confirming molecular structure in the solid state. This compound is often encountered as an oil, and therefore, direct crystalline structure analysis via X-ray diffraction for the unsubstituted compound was not found in the provided literature snippets. However, XRD has been applied to investigate the solid-state properties and mesomorphic behavior of related ester derivatives, particularly those exhibiting liquid crystalline phases researchgate.netresearchgate.net. These studies utilize XRD to characterize the ordered arrangements within crystalline or mesophase structures.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Phenyl Nonanoate (B1231133)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govwiley.com It is a widely used approach for predicting molecular properties due to its favorable balance between computational cost and accuracy. nih.gov Calculations for Phenyl Nonanoate would typically employ a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a robust description of its electronic and structural properties. researchgate.netnih.gov

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. aps.org For this compound, this process would precisely define the bond lengths, bond angles, and dihedral (torsional) angles of its ground state structure. Key parameters would include the lengths of the carbonyl (C=O) and ester (C-O) bonds, the planarity of the phenyl ring, and the orientation of the nonanoate chain relative to the phenyl ester group. nih.govnih.gov The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.21 Å |

| C-O (Ester) | 1.36 Å | |

| O-C (Phenyl) | 1.41 Å | |

| C-C (Phenyl Ring Avg.) | 1.39 Å | |

| Bond Angle (°) | O=C-O (Ester) | 124.0° |

| C-O-C (Ester-Phenyl) | 118.5° | |

| C-S-C (Thiophene Ring) | 91.4° nih.gov | |

| Dihedral Angle (°) | C-C-O-C (Phenyl-Ester) | ~30-35° nih.gov |

| O=C-O-C | 180.0° (trans) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor and is associated with nucleophilic character. ucsb.edu Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and relates to electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would be centered on the electron-deficient carbonyl carbon of the ester group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net Other quantum chemical descriptors, known as reactivity indices (such as chemical hardness, softness, and electronegativity), can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. nih.gov

| Parameter | Symbol | Predicted Value (eV) | Implication |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.85 | Region of nucleophilicity (electron donation) |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.95 | Region of electrophilicity (electron acceptance) |

| HOMO-LUMO Energy Gap | ΔE | 5.90 | Indicates high kinetic stability |

| Ionization Potential | IP | 6.85 | Energy required to remove an electron |

| Electron Affinity | EA | 0.95 | Energy released when an electron is added |

| Absolute Electronegativity | χ | 3.90 | Overall electron-attracting tendency |

| Chemical Hardness | η | 2.95 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.34 | Reciprocal of hardness, indicates reactivity |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of molecules. d-nb.info

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemaxon.com By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data serves as a powerful method for confirming the molecular structure.

Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. wisc.eduresearchgate.net For this compound, calculations would identify characteristic vibrational modes, such as the high-frequency stretching of the C=O bond, the C-O stretching vibrations of the ester group, C-H stretching from the aromatic ring and alkyl chain, and various bending modes. researchgate.net Theoretical frequencies are often systematically higher than experimental ones, so scaling factors are commonly applied to improve the agreement. nih.gov

| Atom Type | Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carbonyl | C=O | 172.5 | - |

| Aromatic | C (ipso, attached to O) | 151.0 | - |

| Aromatic | C (ortho) | 121.5 | 7.15 |

| Aromatic | C (meta) | 129.5 | 7.40 |

| Aromatic | C (para) | 126.0 | 7.25 |

| Alkyl | CH₂ (adjacent to C=O) | 34.5 | 2.55 |

| Alkyl | CH₂ (chain) | 25.0 - 32.0 | 1.30 - 1.70 |

| Alkyl | CH₃ (terminal) | 14.0 | 0.90 |

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester Carbonyl | 1755 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Nonanoate Chain | 2850 - 2960 |

| C-O Stretch | Ester Linkage | 1150 - 1250 |

| C=C Stretch (in-ring) | Phenyl Ring | 1450 - 1600 |

DFT methods allow for the calculation of various thermochemical properties that are essential for understanding the stability and energetics of a molecule. researchgate.net By performing frequency calculations on the optimized geometry, key thermodynamic parameters such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv) can be determined. researchgate.net These values are crucial for predicting reaction energies and equilibrium constants for processes involving this compound.

| Parameter | Symbol | Predicted Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | -450.5 kJ/mol |

| Standard Molar Entropy | S° | 620.2 J/(mol·K) |

| Heat Capacity at Constant Volume | Cv | 355.8 J/(mol·K) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational changes, and flexibility. rsc.org

| Dihedral Angle | Atoms Involved | Common Conformations | Relative Energy |

|---|---|---|---|

| τ₁ | C(ortho)-C(ipso)-O-C(=O) | ~30° (non-planar) | Low (Steric hindrance prevents planarity) |

| τ₂ | C(=O)-CH₂-CH₂-CH₂ | Anti (~180°), Gauche (±60°) | Anti is lowest; Gauche is slightly higher |

| τ₃ | Alkyl Chain C-C-C-C | Anti (~180°), Gauche (±60°) | All-trans (anti) conformer is lowest in energy |

Solvent Effects on Molecular Behavior and Interactions

The chemical behavior and physical properties of a molecule can be significantly influenced by the surrounding solvent. Computational models, particularly those combining Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are instrumental in predicting these effects. While specific studies on this compound are not prevalent, research on analogous aromatic and ester-containing compounds provides a framework for understanding how solvents might impact its molecular behavior.

Computational studies on molecules like benzophenone (B1666685) and N-acetyl-phenylalaninyl amide (NAPA) demonstrate that solvent polarity can alter key electronic and structural properties. banglajol.info For instance, the dipole moment of a solute molecule typically increases in polar solvents due to stabilization of charge separation. banglajol.info In the case of NAPA, the calculated dipole moment was found to be significantly higher in polar solvents (~3.35 D) compared to the gas phase (2.5 D). banglajol.info Similarly, the UV-light absorption maximum (λmax) often experiences a red shift in polar solvents, indicating a change in the energy gap between the ground and excited states. banglajol.info

The self-consistent reaction-field (SCRF) method is a widely used approach to simulate solvent effects, where the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of molecular geometries and properties in different environments, showing that while significant geometric changes are not always observed, electronic properties are often sensitive to the solvent's polarity. mdpi.com For a phenyl ester, solvent interactions could influence the planarity of the ester group relative to the phenyl ring, which in turn affects its electronic conjugation and reactivity.

Table 1: Predicted Solvent Effects on Molecular Properties of Aromatic Esters This table is illustrative, based on general findings from computational studies of related molecules.

| Property | Gas Phase | Nonpolar Solvent (e.g., Cyclohexane) | Polar Solvent (e.g., Water, Ethanol) | Rationale |

|---|---|---|---|---|

| Dipole Moment | Low | Slightly Increased | Significantly Increased | Stabilization of charge separation by the polar medium. banglajol.info |

| HOMO-LUMO Gap | Baseline | Minor Change | Decreased | Differential stabilization of ground and excited states. banglajol.info |

| Absorption λmax | Baseline | Slight Red Shift | Significant Red Shift | A smaller HOMO-LUMO gap leads to absorption of lower energy light. banglajol.info |

| Conformation | - | Extended (Alkyl Chain) | Potentially Folded | Interactions of polar/nonpolar segments with the solvent. |

Intermolecular Interactions and Aggregation Phenomena

This compound, possessing both an aromatic ring and a long aliphatic chain, can engage in a variety of noncovalent interactions, including π-π stacking, van der Waals forces, and dipole-dipole interactions. These forces govern how individual molecules interact with each other, leading to aggregation and the formation of larger supramolecular structures.

The long nonanoate chain contributes significantly through van der Waals interactions. Computational studies on large molecular systems, such as polyether ether ketone (PEEK) oligomers, have used density gradient analysis to identify and characterize a wide range of noncovalent interactions that drive supramolecular assembly. mdpi.com Similarly, the aliphatic tails of this compound molecules would tend to align and pack together to maximize these favorable dispersive forces, a phenomenon critical in the formation of ordered structures like micelles or layers.

The ester group introduces a polar component, allowing for dipole-dipole interactions. The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, helps to visualize the charge distribution on the molecule and predict sites for intermolecular interactions. ajchem-a.com The oxygen atoms of the carbonyl group represent a region of negative electrostatic potential, making them likely sites for interaction with regions of positive potential on neighboring molecules, such as the hydrogens of the phenyl ring. While specific computational studies on the aggregation of this compound are lacking, the principles derived from studies on molecules with similar functional groups, like researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), can be applied. researchgate.net These studies confirm that intermolecular interactions significantly influence the electronic properties and spatial arrangement of molecules in aggregates. researchgate.net

Table 2: Key Intermolecular Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Description | Computational Insight |

|---|---|---|---|

| π-π Stacking | Phenyl Ring | Attraction between the electron clouds of two aromatic rings. Can be face-to-face or edge-to-face. | DFT calculations can determine the most stable stacking geometries and interaction energies. researchgate.net |

| Van der Waals | Nonanoate Alkyl Chain | Dispersive forces arising from temporary fluctuations in electron density. Strength increases with chain length. | Molecular Dynamics (MD) simulations can model the packing and alignment of alkyl chains in aggregates. mdpi.com |

| Dipole-Dipole | Ester Group (-COO-) | Electrostatic attraction between the permanent dipoles of the polar ester groups. | MEP surface analysis identifies positive and negative regions, predicting sites for electrostatic interaction. ajchem-a.com |

| C-H···π Interactions | Phenyl Ring and Alkyl C-H | Weak hydrogen bonds where a C-H bond acts as the donor and the π-system of the phenyl ring as the acceptor. | High-level quantum mechanical calculations can quantify the strength and geometry of these weak interactions. |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a cornerstone in elucidating the mechanisms of chemical reactions, providing detailed energy profiles and transition state structures that are often difficult to determine experimentally. scielo.br For phenyl esters like this compound, key reactions include hydrolysis, aminolysis, and transesterification. DFT calculations can map the potential energy surface for these transformations, helping to distinguish between different possible pathways, such as concerted versus stepwise mechanisms.

For example, a computational study on the aminolysis of phenyl acetate (B1210297) with ammonia (B1221849) explored both concerted and stepwise pathways. researchgate.net The calculations revealed that the reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate, with the initial nucleophilic attack being the rate-determining step. researchgate.net This is in contrast to some other esters where the breakdown of the tetrahedral intermediate is rate-limiting. The higher stability of the phenoxide leaving group in phenyl acetate was identified as the reason for the lower energy barrier of the second transition state. researchgate.net A similar approach could be applied to this compound to understand its reactivity with various nucleophiles.

Linear Free Energy Relationships (LFERs), combined with computational data, are also used to probe reaction mechanisms. The solvolysis of phenyl chloroformate, a related phenyl ester, was analyzed using the extended Grunwald-Winstein equation. mdpi.com Computational modeling in such studies helps to rationalize the observed kinetic data and supports a mechanism involving the formation of a tetrahedral intermediate. mdpi.com

The effect of substituents on reaction rates can also be effectively modeled. A computational investigation into a tandem cycloaddition reaction involving furylcinnamate esters showed that electron-withdrawing groups on the ester decreased the activation energy of the rate-determining step, while electron-donating groups increased it. nih.gov This demonstrates the power of computational methods to predict how structural modifications to a phenyl ester would influence its reactivity. For this compound, this could involve studying the effect of substituents on the phenyl ring on its rate of hydrolysis.

Table 3: Computational Approaches to Phenyl Ester Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings from Related Esters |

|---|---|---|

| Aminolysis | DFT (Transition State Search) | Favors a stepwise mechanism via a tetrahedral intermediate. Nucleophilic attack is often the rate-determining step for phenyl esters due to the good phenoxide leaving group. researchgate.net |

| Solvolysis/Hydrolysis | DFT, LFER Analysis | Proceeds through an addition-elimination pathway with a tetrahedral intermediate. Solvent nucleophilicity and ionizing power are critical. mdpi.com |

| Transesterification | DFT, Quantum Chemical Calculations | Can proceed via different pathways depending on the presence of a catalyst or nucleophilic mediator. Activation barriers for various steps can be calculated. rsc.org |

| Cycloaddition | DFT (Activation Energy Calculation) | Reactivity is highly sensitive to electronic effects of substituents on the aromatic and ester components. nih.gov |

Molecular Docking Studies of Related Phenyl Esters

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a phenyl ester, might interact with the active site of a protein or enzyme. While docking studies specifically involving this compound are not widely reported, numerous studies on related phenyl esters and other phenyl-containing compounds demonstrate the utility of this approach.

These studies often aim to explain the inhibitory activity of compounds against specific enzymes. For instance, docking studies have been performed on various phenyl derivatives as potential inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and dihydrofolate reductase. researchgate.netnih.gov In a study of 4-phthalimidobenzenesulfonamide derivatives, molecular docking revealed that the most active AChE inhibitor could interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

The results of a docking simulation are often quantified by a scoring function, which estimates the binding affinity (e.g., Glide score, binding energy in kcal/mol). Lower scores typically indicate a more favorable binding interaction. For example, in a study of phenyl hydrazine (B178648) derivatives as potential anticancer agents, docking against dihydrofolate reductase yielded Glide scores as low as -7.88, indicating significant binding potency. researchgate.net The analysis also identifies key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the active site.

Docking studies on novel galactopyranoside esters identified their potential as antifungal agents by showing favorable binding energies with the enzyme sterol 14α-demethylase. mdpi.com The insights gained from these simulations, including the identification of key binding interactions, are crucial for the rational design of more potent and selective inhibitors. By analogy, molecular docking could be employed to explore potential biological targets for this compound, predicting its binding mode and affinity based on the interactions of its phenyl ring, ester linkage, and nonanoyl chain.

Table 4: Representative Molecular Docking Studies of Phenyl-Containing Compounds

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Phenyl Hydrazine Derivatives | Dihydrofolate Reductase | Exhibited significant binding potency with Glide scores down to -7.88. Formed hydrogen bonds with key residues (THR56, SER59). | researchgate.net |

| Phthalimide Derivatives | Acetylcholinesterase (AChE) | Most potent compounds interacted with both the catalytic and peripheral anionic sites of AChE. | nih.gov |

| Galactopyranoside Esters | Sterol 14α-demethylase | Showed higher binding energy than the standard drug fluconazole, indicating strong antifungal potential. | mdpi.com |

| 1-Arylsulfonyl-4-Phenylpiperazine | α-Glucosidase | Docking simulations supported in vitro enzyme inhibition results, identifying compounds with moderate inhibitory activity. | researchgate.net |

Applications in Organic Synthesis and Materials Science

Phenyl Nonanoate (B1231133) as a Synthetic Precursor and Building Block

Phenyl nonanoate serves as a foundational molecule in the synthesis of more intricate chemical structures, acting as both a precursor and a versatile building block. Its ester group can undergo various reactions, while the phenyl ring can be functionalized or incorporated into larger molecular frameworks.

Role in the Synthesis of Complex Organic Molecules

The ester linkage in this compound is amenable to hydrolysis, transesterification, or reduction, yielding nonanoic acid, phenol (B47542), or corresponding alcohols and carboxylic acids, respectively. These transformations are fundamental steps in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. For instance, this compound can be a starting material in multi-step syntheses where selective modification of either the alkyl chain or the aromatic ring is required. Research into retrosynthetic analysis highlights how molecules like this compound can be systematically broken down into simpler, commercially available precursors, thereby mapping out efficient synthetic routes to target molecules wikipedia.orgopenstax.org. Related compounds, such as 4-(5-Decyl-1,3,4-thiadiazol-2-yl)this compound and 4-(Chlorocarbonyl)this compound, are noted for their potential use as intermediates in the synthesis of pharmaceuticals and agrochemicals, underscoring the broader utility of phenyl ester structures in creating biologically active compounds smolecule.comsmolecule.com.

Precursor for Specialty Chemicals and Fine Chemicals

The amphiphilic nature of this compound, with its hydrophobic nonanoate chain and aromatic phenyl head, makes it a candidate for applications in specialty chemicals. Its derivatives can function as surfactants, lubricants, or plasticizers. For example, vinyl neononanoate, a related ester, is utilized as a chemical intermediate in the production of resins, coatings, adhesives, plasticizers, lubricants, and surfactants fengchengroup.com. The phenyl group itself is a common motif in many specialty chemicals; for instance, 2-phenylphenol (B1666276) and its salts find extensive use in adhesives, construction materials, leather and textile treatment, dyes, polymers, and resins industrialchemicals.gov.au. While not directly this compound, these applications demonstrate the value of phenyl-containing compounds in diverse industrial sectors.

Integration of this compound Derived Monomers in Polymer Chemistry

The incorporation of phenyl-containing moieties into polymer structures can significantly alter their properties, such as thermal stability, mechanical strength, and biodegradability. While direct polymerization of this compound is not a primary route for common polymers, its structural components are relevant to advanced polymer research, particularly in the field of polyhydroxyalkanoates (PHAs).

Polyhydroxyalkanoate-Derived Monomers (PHAs)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms. Research has shown that bacteria can incorporate aromatic monomers into PHA chains when fed with specific aromatic precursors nih.govresearchgate.net. For example, bacteria can produce PHAs containing phenyl groups, such as poly(3-hydroxy-5-phenylvalerate), when supplied with phenyl-containing fatty acids like 5-phenylvaleric acid mdpi.comresearchgate.netfrontiersin.org. Nonanoic acid is a known precursor for poly(3-hydroxynonanoate) (PHN) mdpi.comresearchgate.netmdpi.com. This indicates that modified nonanoic acid derivatives, potentially including phenyl-substituted nonanoates or related phenyl-containing hydroxyalkanoates, could serve as monomers for novel PHA copolymers. The inclusion of phenyl groups into the PHA backbone has been observed to influence the polymer's thermal properties and crystallinity nih.govresearchgate.net.

This compound in Liquid Crystal Research

Phenyl esters, including those with nonanoate chains, are investigated for their liquid crystalline properties. The combination of a rigid phenyl core and a flexible alkyl chain is a common characteristic of mesogenic molecules, which exhibit phases intermediate between crystalline solids and isotropic liquids davuniversity.orgnih.govlibretexts.org.

Influence on Mesophase Formation and Thermal Stability

The presence of a phenyl group in a molecule contributes to intermolecular interactions, such as pi-pi stacking, which are crucial for the formation of ordered liquid crystalline phases (mesophases) davuniversity.orglibretexts.orgresearchgate.net. The nonanoate chain, being a relatively long and flexible alkyl chain, influences the melting point, clearing point, and the specific types of mesophases formed, such as nematic or smectic phases researchgate.netresearchgate.net. Compounds like cholesteryl nonanoate are well-established mesogens used in liquid crystal research davuniversity.orgresearchgate.netgoogle.comfrontiersin.orgnasa.gov. Related compounds, such as 4-[4-(nonyloxy)phenyl]diazenyl]this compound, have been shown to exhibit multiple liquid crystalline phases researchgate.net. The thermal stability of these mesophases can be influenced by the structure of the molecule, including the length and nature of the alkyl chains and the substituents on the phenyl ring researchgate.netresearchgate.nettandfonline.com. The weak intermolecular forces in liquid crystals also make their optical and electrical properties sensitive to external stimuli like electric fields, a property exploited in display technologies libretexts.orgdtic.mil.

Environmental Fate and Degradation Studies

Environmental Fate Modeling and Prediction

Environmental fate modeling plays a crucial role in predicting how chemical compounds distribute, transport, and behave within various environmental compartments. These predictive models are essential for assessing potential environmental risks and understanding the persistence of chemicals.

Commonly employed modeling approaches include multimedia mass balance models, Multimedia Compartmental Models (MCMs), and Spatial River/Watershed Models (SRWMs). These models require a robust set of physicochemical properties as input data to simulate environmental processes accurately defra.gov.ukscholaris.camdpi.com. Key physicochemical properties vital for assessing the environmental distribution and fate of organic compounds like Phenyl Nonanoate (B1231133) include its water solubility, octanol-water partition coefficient (Kow), and vapor pressure wayne.edu.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Phenyl Nonanoate (B1231133)

The traditional synthesis of phenyl esters often involves methods that are not environmentally benign, such as the use of acid chlorides or anhydrides which can generate hazardous byproducts. jetir.org Future research should prioritize the development of sustainable and efficient synthetic strategies for Phenyl Nonanoate.

One promising avenue is the expansion of base-catalyzed reactions using greener reagents. A sustainable approach for synthesizing phenyl esters involves the reaction of carboxylic acids with diphenyl carbonate, a substitute for the hazardous phosgene, in the presence of catalytic amounts of tertiary amine bases like DBU, TBD, and DMAP. rsc.orgrsc.org This reaction proceeds under neat conditions at elevated temperatures, offering moderate to high yields. rsc.org Further investigation could optimize this method for this compound, focusing on lowering reaction temperatures and exploring a wider range of recyclable base catalysts.

Another key area for development is biocatalysis. The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases have been successfully employed in the synthesis of other nonanoate esters. For instance, immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme RMIM) has been used for the high-yield synthesis of pentyl nonanoate in a solvent-free system. scielo.br Similarly, Novozym 435, a commercial lipase, has been shown to be effective in the synthesis of vanillyl nonanoate from methyl nonanoate. tandfonline.comoup.com Research into the applicability of these or other lipases for the direct esterification of phenol (B47542) with nonanoic acid or the transesterification of other nonanoate esters to this compound could lead to highly sustainable manufacturing processes.

The following table summarizes potential sustainable synthetic routes for this compound that warrant further investigation:

| Synthetic Route | Catalyst/Reagent | Advantages | Research Focus |

| Base-Catalyzed Transesterification | Diphenyl Carbonate, Tertiary Amine Bases (e.g., DBU) | Sustainable (phosgene-free), High Yields | Catalyst optimization, Lowering reaction temperatures |

| Enzymatic Esterification | Immobilized Lipases (e.g., Novozym 435, Lipozyme RMIM) | High selectivity, Mild reaction conditions, Environmentally benign | Screening for suitable lipases, Optimization of reaction parameters (temperature, solvent) |

| Heterogeneous Acid Catalysis | Solid Acid Catalysts (e.g., Zn-K10 Montmorillonite) | Recyclable catalyst, High conversion and selectivity | Catalyst development and characterization, Substrate scope extension |

In-depth Mechanistic Studies of this compound Reactions

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future research should focus on detailed mechanistic studies of its key reactions, such as hydrolysis and transesterification.

The hydrolysis of phenyl esters, for which phenyl acetate (B1210297) is a common model, can proceed through different pathways. Computational studies on the aminolysis of phenyl acetate suggest that the reaction can occur via either a concerted or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The stability of the leaving group plays a significant role, with the transition state for the nucleophilic attack being the rate-determining step for phenyl acetate. researchgate.net Kinetic studies on the hydrolysis of substituted phenyl hydrogen maleates also support a mechanism with significant bond breaking in the rate-limiting transition state. acs.org Similar detailed kinetic and computational studies on this compound would provide valuable insights into its stability and reactivity in aqueous environments.

Transesterification, the conversion of one ester to another, is a fundamental reaction with broad applications. wikipedia.org The mechanism can be either acid- or base-catalyzed. masterorganicchemistry.comwikiwaste.org.uk In base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. mdpi.com In the acid-catalyzed variant, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by an alcohol. masterorganicchemistry.commdpi.com While these are general mechanisms, specific studies on this compound would be beneficial to understand the influence of the nonanoyl chain and the phenyl group on the reaction kinetics and equilibrium.

A comparative table of potential reaction mechanisms for this compound is presented below:

| Reaction | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

| Hydrolysis | Stepwise (Addition-Elimination) | Tetrahedral Intermediate | pH, Nature of catalyst (acid/base), Substituents on the phenyl ring |

| Transesterification (Base-Catalyzed) | Stepwise (Addition-Elimination) | Tetrahedral Intermediate | Strength of the nucleophile (alkoxide), Steric hindrance |

| Transesterification (Acid-Catalyzed) | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) | Protonated Carbonyl, Tetrahedral Intermediate | Acid strength, Alcohol concentration |

Advanced Spectroscopic and Computational Integration for Enhanced Understanding

The integration of advanced spectroscopic techniques with computational chemistry offers a powerful approach to gain a deeper understanding of the structure, properties, and behavior of this compound at a molecular level.

Spectroscopic Characterization: While standard spectroscopic data for this compound can be predicted, detailed experimental analysis is lacking in the public domain. Future work should include comprehensive characterization using modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure. While NMR data for related compounds like methyl 9-phenylnonanoate exists, a full assignment for this compound is needed. nih.gov Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for the C=O stretch of the ester group and the aromatic C=C bonds of the phenyl ring. pressbooks.pub Vapor phase IR spectroscopy could provide additional details about its conformational properties. spectrabase.com

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns, which are useful for structural confirmation. aip.org High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. pressbooks.pub

Computational Modeling: Density Functional Theory (DFT) has proven to be a valuable tool for studying the properties of phenyl esters. researchgate.netbohrium.com Computational studies on phenyl formate (B1220265) have shown that it prefers a nonplanar conformation. cdnsciencepub.com Similar DFT calculations for this compound could predict its stable conformations, vibrational frequencies, and electronic properties. Such theoretical data can be used to interpret and complement experimental spectroscopic results. rsc.org

The synergy between experimental and computational data is highlighted in the following table:

| Technique | Information Provided | Integration with Computational Chemistry |

| 1H & 13C NMR | Chemical environment of each atom, connectivity | Prediction of chemical shifts, aiding in spectral assignment; conformational analysis |

| IR Spectroscopy | Presence of functional groups (C=O, C=C) | Calculation of vibrational frequencies to aid in peak assignment; identification of conformers |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Prediction of fragmentation pathways; confirmation of molecular formula |

Exploration of Undiscovered Academic Applications in Chemical Synthesis and Materials Science

Beyond its current known uses, this compound holds potential for novel applications in chemical synthesis and materials science that remain largely unexplored.

In Chemical Synthesis: Phenyl esters can serve as valuable intermediates in organic synthesis. For instance, they can be used in C-C bond-forming reactions. Research on the use of phenyl acetates to generate ketenes for subsequent reactions suggests that this compound could potentially be a precursor for generating nonanoyl-substituted ketenes, which could then be used in various cycloaddition and nucleophilic addition reactions. uci.edu

In Materials Science: The properties of this compound, combining a flexible alkyl chain with a rigid phenyl group, make it an interesting candidate for applications in materials science.

Polymers and Elastomers: Phenyl groups are often incorporated into polymers to enhance their thermal stability and mechanical properties. Fluorinated polyurethanes, for example, exhibit excellent chemical and thermal stability. researchgate.net this compound could potentially be used as a plasticizer or a monomer in the synthesis of novel polyesters or other polymers, where the nonanoate chain could impart flexibility and the phenyl group could contribute to specific intermolecular interactions.